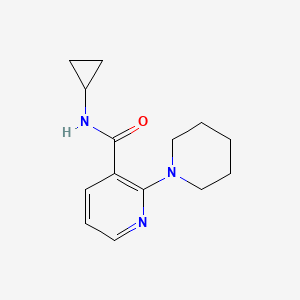![molecular formula C13H22N4O B7529538 1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide](/img/structure/B7529538.png)
1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide, also known as A-836,339, is a highly potent and selective cannabinoid CB1 receptor antagonist. It has been extensively studied for its potential use in treating various neurological and psychiatric disorders, such as anxiety, depression, and addiction.
Mécanisme D'action
1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide works by blocking the activity of the CB1 receptor, which is found in the brain and other parts of the body. The CB1 receptor is involved in various physiological processes, including appetite regulation, pain perception, and mood regulation.
Biochemical and Physiological Effects
1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to reduce anxiety-like behaviors in animal models of anxiety. Additionally, 1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to more accurately study the role of the CB1 receptor in various physiological processes. One limitation of using 1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide in lab experiments is its potential for off-target effects, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for research on 1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide. One area of interest is its potential use in treating metabolic disorders, such as diabetes and obesity. Another area of interest is its potential use in treating addiction and withdrawal symptoms. Additionally, further research is needed to fully understand the long-term effects of 1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide on the CB1 receptor and other physiological processes.
Méthodes De Synthèse
The synthesis of 1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide involves a multi-step process that includes the reaction of 1-methylpyrazole-4-carboxylic acid with 3-methylpiperidin-1-amine to form the intermediate 1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide. This intermediate is then reacted with various reagents to produce the final product, 1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide.
Applications De Recherche Scientifique
1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide has been extensively studied for its potential use in treating various neurological and psychiatric disorders, such as anxiety, depression, and addiction. It has also been studied for its potential use in treating obesity and metabolic disorders.
Propriétés
IUPAC Name |
1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-11-4-3-6-17(9-11)7-5-14-13(18)12-8-15-16(2)10-12/h8,10-11H,3-7,9H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEBPVRCJFZUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCNC(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7529455.png)
![N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide](/img/structure/B7529462.png)
![1-[(2-Methylcyclopropyl)methyl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7529470.png)
![3-[(3,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7529492.png)

![3-[(2,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7529504.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7529517.png)
![N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide](/img/structure/B7529518.png)
![N-(3,4-dichlorophenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide](/img/structure/B7529526.png)


![3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine](/img/structure/B7529554.png)
